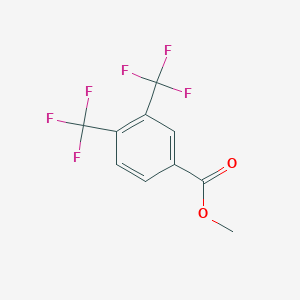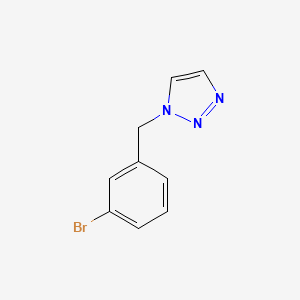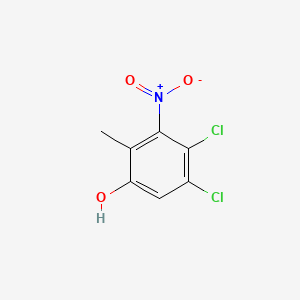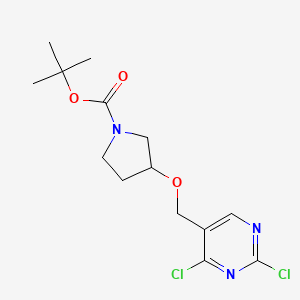![molecular formula C11H8O B13976799 8H-Indeno[5,4-b]furan CAS No. 4876-20-4](/img/structure/B13976799.png)
8H-Indeno[5,4-b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Indeno[5,4-b]furan is a tricyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by a fused ring system that includes an indene and a furan moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[5,4-b]furan typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-bromophenol with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, followed by a Friedel-Crafts reaction to form 5-bromobenzofuran. This intermediate undergoes Heck coupling with methyl acrylate, followed by catalytic hydrogenation and hydrolysis to yield 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. Subsequent steps include bromination, Friedel-Crafts acylation, and catalytic hydrogenolysis to produce 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing reaction steps and costs. A notable method involves the ozonolysis of 6-hydroxy-7-allyl-indan-1-one in an inert organic solvent, followed by reduction with methanol to form the desired compound . This method is advantageous due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 8H-Indeno[5,4-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the furan ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
8H-Indeno[5,4-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8H-Indeno[5,4-b]furan involves its interaction with specific molecular targets and pathways. For instance, as a melatonin receptor agonist, it binds to MT1 and MT2 receptors, modulating the sleep-wake cycle and exerting its therapeutic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- 2,3-Dihydrobenzofuran
- 5-Bromobenzofuran
Comparison: 8H-Indeno[5,4-b]furan stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in medicinal and synthetic chemistry .
Propiedades
Número CAS |
4876-20-4 |
|---|---|
Fórmula molecular |
C11H8O |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
8H-cyclopenta[e][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2 |
Clave InChI |
XHRBQPADKLGBCA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C3=C(C=C2)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
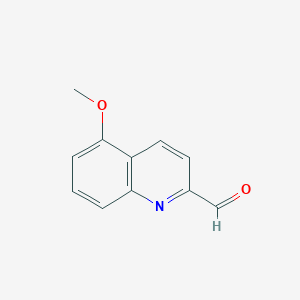
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)

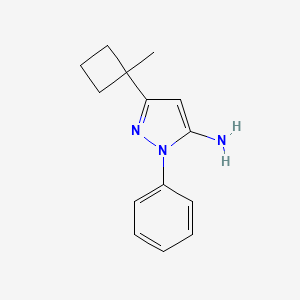
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
